Thiosemicarbazide
Overview
Description
Thiosemicarbazide is a chemical compound with the formula H₂NC(S)NHNH₂. It is a white, odorless solid that is structurally related to thiourea by the insertion of an NH center. This compound is commonly used as a ligand for transition metals and serves as a precursor to various heterocyclic compounds .
Scientific Research Applications
Thiosemicarbazide and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as ligands for transition metals and as precursors to heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for potential anticancer and antitubercular activities.
Industry: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals
Mechanism of Action
Target of Action
Thiosemicarbazide derivatives have been recognized for their expansive range of biological activities, particularly in enhancing therapeutic anticancer effects . They have been found to target carbonic anhydrases , essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . These enzymes play a crucial role in maintaining pH and fluid balance in the body, making them potential targets for various therapeutic interventions .
Mode of Action
The mode of action of this compound derivatives involves their interaction with their targets, leading to changes in cellular processes. For instance, this compound derivatives have been found to inhibit the activity of carbonic anhydrases, thereby disrupting the balance of pH and fluid in the body . This disruption can lead to the death of cancer cells, which are particularly sensitive to changes in their microenvironment .
Biochemical Pathways
This compound derivatives affect various biochemical pathways. For instance, they have been found to inhibit the activity of carbonic anhydrases, which play a crucial role in the reversible hydration of carbon dioxide to bicarbonate ions . This inhibition disrupts the balance of pH and fluid in the body, affecting various downstream effects such as cell proliferation and survival .
Result of Action
The result of this compound action is primarily seen in its anticancer effects. It has been found to exhibit potent cytotoxic activity against various cancer cell lines . For instance, certain this compound derivatives have shown significant anticancer effects, with IC50 values indicating potent cytotoxic activity against U87 and HeLa cancer cell lines . These compounds have been found to induce apoptosis and cause cell cycle arrest in cancer cells .
Action Environment
The action of this compound derivatives can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of these compounds, as their primary targets, carbonic anhydrases, play a crucial role in maintaining pH balance . Additionally, factors such as temperature and presence of other molecules can also influence the stability and efficacy of these compounds .
: New this compound Derivatives with Multidirectional Biological Action : Synthesis, biological evaluation and molecular docking studies of novel 1,3,4-thiadiazoles as potential anticancer agents and human carbonic anhydrase inhibitors : Synthesis and biological evaluation of thiosemicarbazone derivatives
Safety and Hazards
Future Directions
Thiosemicarbazide and its derivatives have been garnering substantial attention from researchers worldwide due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties . This suggests that there is potential for future research in this field .
Biochemical Analysis
Biochemical Properties
Thiosemicarbazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit human carbonic anhydrase, an essential metalloenzyme .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit cytotoxic activity against cancer cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it has been found to inhibit carbonic anhydrase IX .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiosemicarbazide can be synthesized by the reaction of hydrazine hydrate with carbon disulfide, followed by the addition of hydrochloric acid. The reaction typically proceeds as follows:
CS2+N2H4⋅H2O→H2NC(S)NHNH2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of hydrazine sulfate with ammonium thiocyanate. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion:
(NH2NH2)2SO4+NH4SCN→H2NC(S)NHNH2+(NH4)2SO4
Types of Reactions:
Oxidation: this compound can undergo oxidation to form thiosemicarbazones.
Substitution: It can react with aldehydes and ketones to form thiosemicarbazones.
Cyclization: this compound can be cyclized to form triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Aldehydes or ketones in the presence of an acid catalyst.
Cyclization: Formylation agents to access triazoles.
Major Products:
Thiosemicarbazones: Formed by the reaction with aldehydes or ketones.
Triazoles: Formed by cyclization reactions.
Comparison with Similar Compounds
Thiourea: Structurally similar but lacks the NH center.
Semicarbazide: Contains an oxygen atom instead of sulfur.
Thiosemicarbazones: Derivatives formed by the reaction of thiosemicarbazide with aldehydes or ketones.
Uniqueness: this compound is unique due to its ability to form a wide range of derivatives with diverse biological activities. Its structural versatility allows it to participate in various chemical reactions, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
aminothiourea | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5) | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIZMBXBAOCCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3S | |
Record name | THIOSEMICARBAZIDE | |
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Related CAS |
4346-94-5 (mono-hydrochloride) | |
Record name | 1-Amino-2-thiourea | |
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DSSTOX Substance ID |
DTXSID9021346 | |
Record name | Thiosemicarbazide | |
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Molecular Weight |
91.14 g/mol | |
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Physical Description |
THIOSEMICARBAZIDE is a white crystalline powder and is odorless. This material is used as a reagent for ketones and certain metals, for photography and as a rodenticide. It is also effective for control of bacterial leaf blight of rice. Not a registered pesticide in the U.S. It is a chemical intermediate for herbicides and a reagent for detection of metals. (EPA, 1998), White, odorless solid; [Hawley] Off-white crystalline powder; [Alfa Aesar MSDS] | |
Record name | THIOSEMICARBAZIDE | |
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Solubility |
In water, 1./0X10+4 mg/L at 20 °C, Very soluble in water, Soluble in water or alcohol, Very soluble in ethanol | |
Record name | 1-AMINO-2-THIOUREA | |
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Vapor Pressure |
0.33 [mmHg] | |
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Mechanism of Action |
Glutamic acid decarboxylase activity in mouse brain homogenates was reduced after pretreatment with thiosemicarbazide. | |
Record name | 1-AMINO-2-THIOUREA | |
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Color/Form |
White crystalline powder, Long needles from water | |
CAS No. |
79-19-6 | |
Record name | THIOSEMICARBAZIDE | |
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Melting Point |
356 to 363 °F (EPA, 1998), 183 °C | |
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Precursor scoring | Relevance Heuristic |
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